molecular formula C27H26FN3O2S B2931218 3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline CAS No. 866844-35-1

3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline

Cat. No.: B2931218
CAS No.: 866844-35-1
M. Wt: 475.58
InChI Key: QQNJYMJDBMZSAI-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline is an organic compound that has garnered attention for its multifaceted applications in various scientific domains. This compound, notable for its complex structure, combines a benzenesulfonyl group with a piperazinyl substituted quinoline scaffold, and a fluorine atom strategically placed on the quinoline ring. The presence of these functional groups allows for versatile chemical behavior, making it a valuable molecule in research.

Scientific Research Applications

3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline has been extensively studied across several fields:

  • Chemistry: : As a versatile intermediate for the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell processes.

  • Medicine: : Explored for its therapeutic potential in treating conditions like schizophrenia and depression, owing to its interaction with neurotransmitter receptors.

  • Industry: : Utilized in the development of specialty dyes and pigments, given its ability to impart specific color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline, chemists typically start with quinoline derivatives, employing sulfonylation and piperazine substitutions as key steps. A common synthetic route might involve:

  • Sulfonylation: : The quinoline derivative undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.

  • Piperazine Addition: : The resulting intermediate is then treated with 4-(2,5-dimethylphenyl)piperazine under reflux conditions in an aprotic solvent like DMF (dimethylformamide) to introduce the piperazine moiety.

  • Final Adjustment: : Fluorination of the quinoline core is achieved using a selective fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to complete the synthesis.

Industrial Production Methods

Industrial production would necessitate scaling up these reactions, often through continuous flow synthesis to enhance efficiency and yield. Reactor designs might incorporate automated control of temperature and reactant flow rates, ensuring reproducibility and safety on a large scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation at the piperazine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can occur at the quinoline ring, particularly affecting the double bonds within the heterocyclic ring.

  • Substitution: : The fluorine atom in the quinoline ring allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

  • Substitution: : Reactions with nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

  • Oxidation typically yields N-oxide derivatives.

  • Reduction processes generally lead to dihydroquinoline derivatives.

  • Substitution reactions result in the formation of various substituted quinoline derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the interaction with biological macromolecules:

  • Molecular Targets: : It targets specific enzymes or receptors in bacterial cells or the human nervous system, depending on the application.

  • Pathways Involved: : In antimicrobial applications, it may inhibit DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. In neurological applications, it can modulate dopamine and serotonin receptor activity, affecting neurotransmitter pathways.

Comparison with Similar Compounds

Compared to similar compounds, 3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities.

Similar Compounds

  • Fluoroquinolones: : Like ciprofloxacin, known for their potent antibacterial activity.

  • Piperazine derivatives: : Such as aripiprazole, utilized in psychiatric treatments for its dopaminergic activity.

  • Sulfonyl compounds: : Including sulfonamides, famous for their use as antibiotics.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-19-8-9-20(2)25(16-19)30-12-14-31(15-13-30)27-23-17-21(28)10-11-24(23)29-18-26(27)34(32,33)22-6-4-3-5-7-22/h3-11,16-18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNJYMJDBMZSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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